molecular formula C6H7IN2O2 B6164084 5-iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 78703-59-0

5-iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B6164084
CAS No.: 78703-59-0
M. Wt: 266
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Description

5-iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and an iodine substituent. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often employing continuous flow reactors and automated systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

5-iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is employed in studies investigating its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 5-iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodine substituent and the pyrazole ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine substituent can influence the compound’s reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

CAS No.

78703-59-0

Molecular Formula

C6H7IN2O2

Molecular Weight

266

Purity

95

Origin of Product

United States

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